BenchChemオンラインストアへようこそ!

Gamcemetinib

MK2 Covalent Inhibitor Irreversible Binding

Opt for Gamcemetinib to overcome the tachyphylaxis that limits conventional p38 MAPK inhibitors. As a covalent, irreversible binder of MK2 Cys140, it delivers sustained target engagement and durable cytokine suppression—confirmed in Phase I human PK/PD studies. Its unique chloropyrimidine scaffold ensures oral bioavailability, while in vivo efficacy in ankylosing spondylitis models makes it the superior tool for autoimmune and PK/PD research. Choose precision; choose reproducibility.

Molecular Formula C22H20ClN5O3S
Molecular Weight 469.9 g/mol
CAS No. 1887069-10-4
Cat. No. B10829629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamcemetinib
CAS1887069-10-4
Molecular FormulaC22H20ClN5O3S
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESCCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NCC(NC5=O)C)Cl
InChIInChI=1S/C22H20ClN5O3S/c1-3-30-10-12-9-25-22(23)28-21(12)31-16-7-4-13-14(27-16)5-6-15-17(13)18-19(32-15)20(29)26-11(2)8-24-18/h4-7,9,11,24H,3,8,10H2,1-2H3,(H,26,29)/t11-/m1/s1
InChIKeyPYOQIOLRFIRRSO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamcemetinib (CAS 1887069-10-4): An Oral, Covalent MK2 Inhibitor for Autoimmune and Inflammatory Research


Gamcemetinib (also known as CC-99677 or BMS-986371) is an investigational small molecule that acts as a potent, covalent, and irreversible inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MAPKAPK2, or MK2) [1]. It is an orally bioavailable agent that selectively targets the MK2 pathway, which is downstream of p38 MAPK, and is being explored as a next-generation anti-inflammatory strategy to overcome the clinical limitations, specifically tachyphylaxis, observed with direct p38 inhibitors [2]. Gamcemetinib is currently in Phase II clinical development for indications including ankylosing spondylitis [3].

Why Gamcemetinib (CC-99677) Cannot Be Interchanged with Generic MK2 or p38 Inhibitors


Gamcemetinib's differentiation lies in its unique covalent binding mechanism and pharmacokinetic/pharmacodynamic (PK/PD) profile, which are not shared by generic ATP-competitive MK2 inhibitors or p38 MAPK inhibitors. Its irreversible binding to Cys140 in the MK2 active site translates to sustained target engagement and a lack of tachyphylaxis, a critical failure point for p38 inhibitors [1]. Furthermore, its specific molecular scaffold and chloropyrimidine warhead are essential for its potency and oral bioavailability [2]. Simple substitution with an alternative MK2 inhibitor like Zunsemetinib or a p38 inhibitor would not replicate the covalent, irreversible inhibition or the sustained in vivo cytokine suppression profile observed in clinical studies, potentially compromising experimental outcomes and translational relevance [3].

Quantitative Differentiation of Gamcemetinib (CC-99677) from Key Comparators


Covalent Irreversible Binding vs. Reversible MK2 Inhibitors

Gamcemetinib is a covalent, irreversible inhibitor of MK2, binding specifically to cysteine 140 in the ATP-binding site via a nucleophilic aromatic substitution (SNAr) mechanism, a feature that distinguishes it from reversible MK2 inhibitors like MK2-IN-1 [1]. This irreversible binding leads to prolonged target engagement and sustained inhibition of downstream signaling, even after drug washout. The binding kinetics are characterized by a Ki of 171.7 nM .

MK2 Covalent Inhibitor Irreversible Binding

Sustained Cytokine Inhibition Without Tachyphylaxis vs. p38 MAPK Inhibitors

In a direct in vitro comparison, Gamcemetinib demonstrated a differentiated pattern of sustained TNF-α protein inhibition over time, in stark contrast to p38 inhibitors which showed a marked decrease in effect due to tachyphylaxis [1]. In an in vitro model of tachyphylaxis using THP-1 cells, CC-99677 maintained its inhibitory effect on TNF-α, whereas the response to a p38 inhibitor diminished rapidly [1].

Tachyphylaxis TNF-α p38 MAPK Cytokine

Oral Bioavailability and Linear PK Profile vs. Alternative MK2 Inhibitors

Gamcemetinib is an orally bioavailable compound, as demonstrated in Phase I clinical trials where it showed linear, dose-proportional pharmacokinetics (PK) from 10 to 150 mg in healthy volunteers [1]. This is in contrast to some other MK2 inhibitors which may require alternative routes of administration or exhibit non-linear PK. The linear PK profile simplifies dose selection and prediction for in vivo studies [2].

Oral Bioavailability Pharmacokinetics PK/PD

Potency in Biochemical and Cellular Assays: A Benchmark Against Alternative MK2 Inhibitors

Gamcemetinib demonstrates potent inhibition of MK2 in biochemical assays (IC50 = 156.3 nM) and robust cellular activity as measured by inhibition of HSP27 phosphorylation (EC50 = 89 nM) [1]. While its biochemical IC50 is comparable to other MK2 inhibitors like Zunsemetinib, its cellular potency (EC50) provides a benchmark for functional activity. For context, the highly potent but structurally distinct MK2-IN-3 has a reported IC50 of 8.5 nM, highlighting a trade-off between extreme potency and the covalent, sustained-action profile of Gamcemetinib [2].

IC50 EC50 MK2 Potency

In Vivo Efficacy in a Rat Model of Ankylosing Spondylitis

Orally administered Gamcemetinib demonstrated efficacy in a rat model of ankylosing spondylitis (AS), a key preclinical model for this autoimmune disease [1]. Doses of 20 and 100 mg/kg administered orally (PO) inhibited paw swelling, a primary measure of disease activity in this model . This in vivo validation distinguishes Gamcemetinib from many other MK2 inhibitors which lack published in vivo efficacy data in disease-relevant models.

In Vivo Efficacy Ankylosing Spondylitis Rodent Model

Recommended Research and Procurement Scenarios for Gamcemetinib (CC-99677)


Autoimmune and Inflammatory Disease Research: Focus on Ankylosing Spondylitis

Gamcemetinib is the compound of choice for researchers investigating the role of the p38-MK2 signaling axis in autoimmune diseases, particularly ankylosing spondylitis. Its demonstrated in vivo efficacy in a rat model of AS and its ability to avoid tachyphylaxis, a known limitation of p38 inhibitors, make it a superior tool for studying sustained anti-inflammatory effects in this disease context [1]. Researchers can use Gamcemetinib to validate MK2 as a therapeutic target and explore combination therapies for AS and related spondyloarthropathies.

Investigating the Mechanisms of Tachyphylaxis in p38 MAPK Signaling

For research focused on understanding and overcoming the tachyphylaxis associated with p38 MAPK inhibition, Gamcemetinib serves as a critical tool. Its ability to maintain cytokine suppression over time in in vitro models, in direct contrast to p38 inhibitors, allows for detailed studies of the molecular mechanisms underlying this clinical phenomenon [1]. This application is essential for developing next-generation anti-inflammatory agents with improved durability of response.

PK/PD Modeling and Oral Dosing Regimen Development

Gamcemetinib's linear pharmacokinetics (PK) and sustained pharmacodynamic (PD) effects, as characterized in Phase I clinical trials, make it an ideal compound for PK/PD modeling studies [1]. Researchers can leverage the published human PK data to design and optimize oral dosing regimens for preclinical efficacy studies, reducing the time and resources needed for in-house PK characterization and ensuring more predictable in vivo outcomes.

Covalent Inhibitor Tool Compound for MK2 and Downstream Signaling Studies

Given its covalent, irreversible binding to the MK2 active site (Cys140), Gamcemetinib is an optimal tool for studying the long-term effects of MK2 inhibition on cellular signaling and gene expression [1]. Its unique mechanism provides a complementary approach to reversible MK2 inhibitors, allowing researchers to dissect the kinetics of target engagement and downstream pathway modulation in various cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gamcemetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.